

# LpxC-IN-13: A Potent Inhibitor of Bacterial Lipid A Biosynthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**LpxC-IN-13** is a novel and potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the biosynthesis of lipid A in Gram-negative bacteria. The inhibition of LpxC represents a promising strategy for the development of new antibiotics. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **LpxC-IN-13**, intended for researchers and professionals in the field of drug development.

## **Chemical Structure and Properties**

**LpxC-IN-13** is a complex molecule with a molecular formula of C25H28N4O3. Its chemical properties are summarized in the table below.



Property	Value	
Molecular Formula	C25H28N4O3	
Molecular Weight	432.51 g/mol	
CAS Number	3033881-14-7	
SMILES String	CINVALID-LINKN5CCOCC5)=C2">C@@HO	
Appearance	Solid	
Purity	Typically ≥98%	
Solubility	Soluble in DMSO	

## **Biological Activity**

**LpxC-IN-13** is a highly potent inhibitor of LpxC with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. This potent activity makes it an interesting candidate for further investigation as a potential antibacterial agent.

Parameter	Value	Reference
IC50	18.06 nM	[1][2][3]

# Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway

LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. Lipid A anchors the lipopolysaccharide (LPS) complex in the bacterial outer membrane, which is crucial for maintaining the structural integrity of the cell and protecting it from the external environment.

The inhibition of LpxC by **LpxC-IN-13** disrupts the lipid A biosynthetic pathway, leading to a depletion of lipid A and a failure to assemble a functional outer membrane. This ultimately







results in bacterial cell death. The pathway is a validated target for novel antibiotics as it is essential for bacterial viability and is absent in mammals.

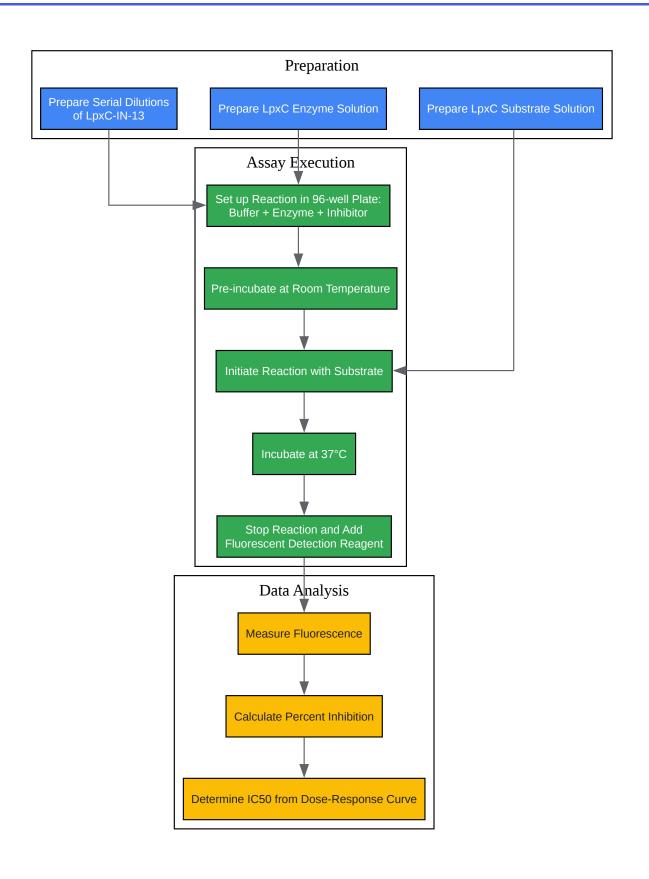












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